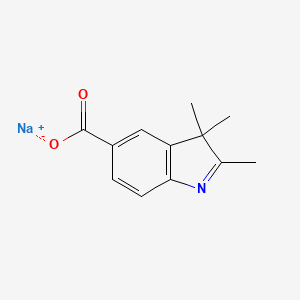

Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate

Beschreibung

Eigenschaften

CAS-Nummer |

84100-85-6 |

|---|---|

Molekularformel |

C12H12NNaO2 |

Molekulargewicht |

225.22 g/mol |

IUPAC-Name |

sodium;2,3,3-trimethylindole-5-carboxylate |

InChI |

InChI=1S/C12H13NO2.Na/c1-7-12(2,3)9-6-8(11(14)15)4-5-10(9)13-7;/h4-6H,1-3H3,(H,14,15);/q;+1/p-1 |

InChI-Schlüssel |

QUBPVVRIJHDUSZ-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)C(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2,3,3-trimethyl-3H-indole-5-carboxylate typically involves the reaction of 2,3,3-trimethylindole with sodium hydroxide and carbon dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Material: 2,3,3-trimethylindole

Reagents: Sodium hydroxide (NaOH), Carbon dioxide (CO2)

Conditions: The reaction is conducted in an aqueous medium at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of sodium 2,3,3-trimethyl-3H-indole-5-carboxylate may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The process includes rigorous quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of sodium 2,3,3-trimethyl-3H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Indole Derivatives

Examples :

- 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-fluoro-1H-indole (74)

- 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-4-chloro-1H-indole (75)

- 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-chloro-1H-indole (76)

Key Differences :

- Synthesis : Halogenated derivatives (74–76) are synthesized via condensation of halogen-substituted indole-3-carboxaldehydes with (1H-indol-3-yl)methylamine and tosylmethyl isocyanide, followed by purification via column chromatography or recrystallization .

- Reactivity : Fluorine and chlorine substituents increase electrophilicity and metabolic stability compared to the carboxylate group in the sodium salt.

- Applications : Halogenated compounds are often explored as kinase inhibitors or antimicrobial agents due to their enhanced lipophilicity, whereas the sodium carboxylate’s solubility favors aqueous formulations .

Sulfonic Acid and Sulfonyl Chloride Derivatives

Examples :

- 2,3,3-Trimethyl-3H-indole-5-sulfonic acid (C₁₁H₁₃NO₃S, MW 239.29)

- 2,3,3-Trimethyl-3H-indole-5-sulfonyl chloride (C₁₁H₁₂ClNO₂S, MW 257.74)

Key Differences :

- Acidity : Sulfonic acid derivatives are stronger acids (pKa ~1–2) compared to carboxylic acids (pKa ~4–5), affecting their ionization in biological systems .

- Reactivity : Sulfonyl chlorides are highly reactive, serving as intermediates for sulfonamide synthesis, whereas the sodium carboxylate is more stable and suited for direct application .

- Solubility : Sodium carboxylate exhibits higher aqueous solubility than sulfonic acid derivatives, which may require counterions for solubilization .

Ester and Ethynyl Derivatives

Examples :

- Methyl 3-(phenylselanyl)-1H-indole-5-carboxylate (C₁₆H₁₃NO₂Se, MW 346.24)

- 5-Ethynyl-2,3,3-trimethyl-3H-indole (C₁₂H₁₃N, MW 171.24)

Key Differences :

- Synthesis: Esters are typically synthesized via Fischer indolization or nucleophilic substitution, whereas ethynyl derivatives require Sonogashira coupling .

- Stability : Esters hydrolyze under basic conditions to form carboxylates, limiting their use in alkaline environments. Ethynyl groups enable click chemistry but reduce stability .

- Applications : Esters are used as prodrugs, while ethynyl derivatives are valuable in materials science (e.g., conductive polymers) .

Sodium Salt vs. Free Carboxylic Acid

Example :

- 5-Methoxy-1H-indole-3-carboxylic acid (C₁₀H₉NO₃, MW 191.18)

Key Differences :

- Solubility : The sodium salt of 2,3,3-trimethylindole-5-carboxylate is water-soluble (>100 mg/mL), whereas free carboxylic acids are poorly soluble and require organic solvents .

- Bioavailability : Sodium salts enhance dissolution rates, improving bioavailability in drug formulations compared to free acids .

Data Table: Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Properties | Applications |

|---|---|---|---|---|---|

| Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate | C₁₂H₁₂NNaO₂ | 225.22 | -COO⁻Na⁺, 2,3,3-trimethyl | Water-soluble, ionic | Pharmaceuticals, materials |

| 5-Chloro-2,3,3-trimethyl-3H-indole | C₁₁H₁₂ClN | 193.67 | -Cl, 2,3,3-trimethyl | Lipophilic, stable | Agrochemicals |

| 2,3,3-Trimethyl-3H-indole-5-sulfonic acid | C₁₁H₁₃NO₃S | 239.29 | -SO₃H, 2,3,3-trimethyl | Strongly acidic, hygroscopic | Dyes, surfactants |

| Methyl 3-(phenylselanyl)-1H-indole-5-carboxylate | C₁₆H₁₃NO₂Se | 346.24 | -COOCH₃, -SePh | Photosensitive, moderate solubility | Catalysis, OLEDs |

Biologische Aktivität

Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate is a sodium salt derivative of 2,3,3-trimethyl-3H-indole-5-carboxylic acid, notable for its enhanced solubility in aqueous solutions. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by various studies and findings.

- Molecular Formula : C12H13NNaO2

- Molecular Weight : Approximately 225.22 g/mol

- Solubility : Enhanced in water compared to its acid form.

Research indicates that sodium 2,3,3-trimethyl-3H-indole-5-carboxylate interacts with specific molecular targets such as enzymes and receptors. These interactions can modulate biological activities, making it a candidate for therapeutic applications. The compound's mechanism may involve:

- Enzyme Inhibition : Binding to enzymes that play critical roles in cellular processes.

- Receptor Modulation : Influencing receptor activity that can affect signaling pathways.

Antimicrobial Activity

Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate has demonstrated significant antimicrobial properties. Studies have shown its effectiveness against various strains of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

| C. albicans | 30 µg/mL |

These findings suggest that the compound could be utilized in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have reported the following:

- Cell Lines Tested : Breast cancer, liver cancer, and colon cancer cell lines.

- IC50 Values :

- Breast Cancer Cell Line: 40 µM

- Liver Cancer Cell Line: 30 µM

- Colon Cancer Cell Line: 35 µM

The mechanism appears to involve apoptosis induction and cell cycle arrest through interaction with key regulatory proteins in cancer cells.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of sodium 2,3,3-trimethyl-3H-indole-5-carboxylate against pathogenic bacteria. The results indicated that the compound inhibited bacterial growth effectively at low concentrations, showcasing its potential as a natural preservative in food products. -

Anticancer Research :

Research published in a peer-reviewed journal demonstrated that sodium 2,3,3-trimethyl-3H-indole-5-carboxylate induced apoptosis in human breast cancer cells via the p53 pathway. The study highlighted its ability to disrupt the p53-MDM2 interaction, which is crucial for tumor suppression.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via ester hydrolysis of its methyl or ethyl ester precursor (e.g., methyl 2,3,3-trimethyl-3H-indole-5-carboxylate) using aqueous sodium hydroxide. For example, refluxing the ester with 1M NaOH in ethanol/water (1:1) at 80°C for 4–6 hours, followed by acidification and neutralization to isolate the sodium salt .

- Key Variables : Reaction temperature (>70°C ensures complete hydrolysis) and stoichiometry of NaOH (1.2–1.5 equivalents) to avoid side reactions like decarboxylation .

Q. Which spectroscopic techniques are critical for confirming the structure of Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate?

- Methodology :

- 1H/13C NMR : The carboxylate group (COO⁻Na⁺) shows absence of ester proton signals (~δ 3.6–4.0 ppm for methyl esters) and downfield-shifted carbonyl carbon (~δ 170–175 ppm) .

- HRMS : A molecular ion peak at m/z corresponding to C₁₂H₁₂NNaO₂⁺ (calculated: 233.0788) confirms the sodium adduct .

- FT-IR : Strong absorption bands at ~1550–1650 cm⁻¹ (C=O stretch of carboxylate) and absence of ester C–O stretches (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting solubility data for Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate in polar solvents be resolved?

- Analysis : Discrepancies in solubility (e.g., DMSO vs. water) arise from hydration effects and ionic strength. Systematic studies show that solubility in water increases with temperature (e.g., 25 mg/mL at 25°C vs. 45 mg/mL at 60°C), while DMSO solubility is concentration-dependent due to micelle formation .

- Methodology : Use dynamic light scattering (DLS) to monitor aggregation in DMSO and adjust ionic strength with NaCl (0.1–0.5M) to stabilize the carboxylate .

Q. What mechanistic insights explain the instability of Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate under acidic conditions?

- Mechanism : Protonation of the carboxylate group at pH < 4 leads to decarboxylation, forming 2,3,3-trimethyl-3H-indole. Kinetic studies (pH-rate profiling) reveal a first-order dependence on [H⁺], with activation energy ~60 kJ/mol .

- Mitigation : Stabilize the compound by buffering solutions at pH 7–9 and storing under inert atmosphere (N₂/Ar) to prevent CO₂ absorption .

Q. How does the methyl substitution pattern on the indole ring affect electronic properties and reactivity?

- Computational Analysis : DFT calculations (B3LYP/6-311+G(d,p)) show that 2,3,3-trimethyl groups increase electron density at the 5-position via hyperconjugation, enhancing electrophilic substitution reactivity. This aligns with experimental observations of regioselective nitration at the 4-position .

- Experimental Validation : Competitive reactions with HNO₃/AcOH show >90% 4-nitro derivative yield, confirmed by LC-MS and NOESY NMR .

Data Contradiction and Validation

Q. Why do reported melting points for Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate vary (250–259°C), and how can this be standardized?

- Root Cause : Variations arise from hydration states (anhydrous vs. monohydrate) and impurities from incomplete purification. Thermogravimetric analysis (TGA) shows a 5–7% weight loss at 100–120°C, consistent with hydrate loss .

- Resolution : Recrystallize from anhydrous ethanol/acetone (9:1) and characterize via powder XRD to confirm crystalline phase purity .

Applications in Experimental Design

Q. What strategies optimize Sodium 2,3,3-trimethyl-3H-indole-5-carboxylate as a ligand in metal-catalyzed reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.